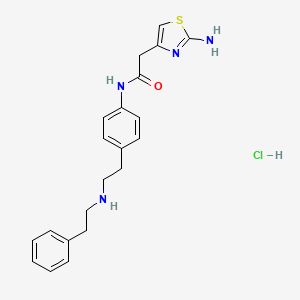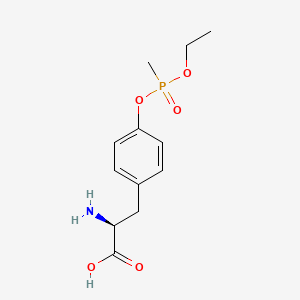
O-(Ethoxymethylphosphinyl)-L-tyrosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Ethoxymethylphosphinyl)-L-tyrosin is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(Ethoxymethylphosphinyl)-L-tyrosin typically involves the reaction of L-tyrosine with ethoxymethylphosphine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
O-(Ethoxymethylphosphinyl)-L-tyrosin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
O-(Ethoxymethylphosphinyl)-L-tyrosin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of O-(Ethoxymethylphosphinyl)-L-tyrosin involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- O-(Methylphosphinyl)-L-tyrosin
- O-(Ethylphosphinyl)-L-tyrosin
- O-(Propylphosphinyl)-L-tyrosin
Uniqueness
O-(Ethoxymethylphosphinyl)-L-tyrosin is unique due to its specific ethoxymethyl group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H18NO5P |
|---|---|
Peso molecular |
287.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H18NO5P/c1-3-17-19(2,16)18-10-6-4-9(5-7-10)8-11(13)12(14)15/h4-7,11H,3,8,13H2,1-2H3,(H,14,15)/t11-,19?/m0/s1 |
Clave InChI |
NANQCSKLSQVZTQ-IFGYVTRGSA-N |
SMILES isomérico |
CCOP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
CCOP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


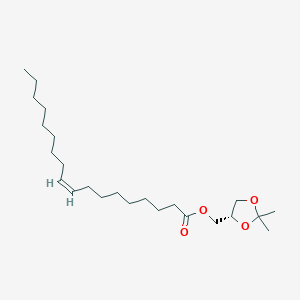


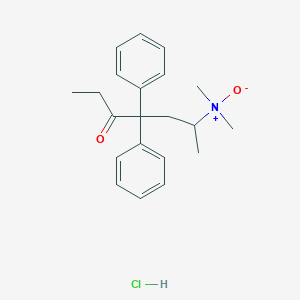
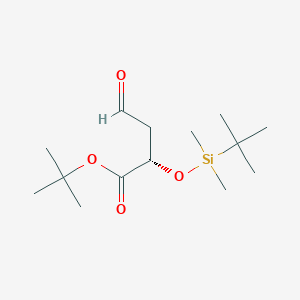
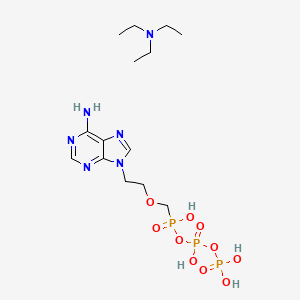

![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)

![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)

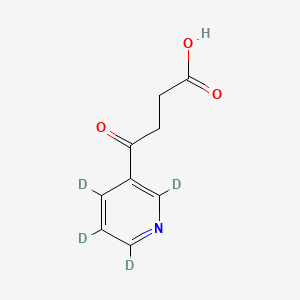
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)
